2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone
Description
The compound 2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone (hereafter referred to as Compound A) features a multifunctional structure:
- A 2,5-dimethoxybenzaldehyde moiety linked via a hydrazone group to a thiazole ring.
- The thiazole is substituted with an ethyl chain terminating in a 1,3-dioxo-isoindole group. Structural validation tools like SHELX programs (e.g., SHELXL for refinement) are critical for confirming its crystallographic parameters .
Properties
IUPAC Name |
2-[2-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-29-16-7-8-19(30-2)14(11-16)12-23-25-22-24-15(13-31-22)9-10-26-20(27)17-5-3-4-6-18(17)21(26)28/h3-8,11-13H,9-10H2,1-2H3,(H,24,25)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZMZVJUHMWTRX-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Group 1 Metabotropic Glutamate Receptors (mGluRs) . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.
Mode of Action
This compound acts as a Positive Allosteric Modulator (PAM) of mGluRs. It potentiates the responses of mGluR5 by actions at a site that is distinct from that of other known modulators. This suggests that the compound has a unique interaction with its targets, leading to enhanced receptor activity.
Biochemical Pathways
The activation of mGluRs by this compound can affect various biochemical pathways. For instance, it can potentiate the response to glutamate, the primary excitatory neurotransmitter in the brain. This can lead to changes in neuronal signaling and synaptic transmission, impacting various downstream effects related to cognition, memory, and learning.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGluR activity. By enhancing the response of these receptors, it can influence neuronal excitability and synaptic plasticity. This could potentially have therapeutic implications for neurological disorders where these processes are disrupted.
Biological Activity
2,5-Dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone is a complex organic compound with the molecular formula and a molecular weight of approximately 436.48 g/mol. This compound features a hydrazone linkage and is derived from various heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. Some key areas of research include:
1. Antimicrobial Activity:
- Preliminary studies have shown that derivatives of hydrazones exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this hydrazone have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
2. Anticancer Potential:
- Research indicates that hydrazones can possess anticancer properties. For example, studies have reported that certain hydrazone derivatives induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress .
3. Anti-inflammatory Effects:
- Compounds with similar structures have been evaluated for their anti-inflammatory activities. Some derivatives showed higher cyclooxygenase (COX) inhibition compared to standard anti-inflammatory drugs, suggesting potential use in treating inflammatory diseases .
Case Studies
Several case studies provide insight into the biological activity of this compound:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various hydrazone derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Cytotoxicity Assay
In vitro cytotoxicity assays demonstrated that certain derivatives could effectively inhibit the growth of human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The study highlighted the structure-activity relationship (SAR) that influences the potency of these compounds .
Table 1: Biological Activities of Related Hydrazone Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Key Structural Features of Compound A and Analogues
Key Observations :
- Electronic Effects : Compound A’s methoxy groups enhance electron density on the benzaldehyde ring, contrasting with the nitro group in ’s imidazole derivatives, which withdraws electrons .
- Linker Flexibility : The hydrazone group in Compound A provides rigidity, whereas the thiosemicarbazide linker in Compound II () allows greater conformational flexibility .
- Heterocyclic Diversity : Unlike thiadiazole or imidazole analogs, Compound A’s thiazole-isoindole system may influence π-π stacking interactions in crystallography or binding pocket interactions in biological systems.
Contradictions :
- ’s synthesis avoids harsh conditions (e.g., high temperature), whereas TDAE in requires specialized reagents, suggesting divergent scalability and practicality.
Physicochemical Properties
Table 2: Hypothetical Property Comparison*
*Note: Data inferred from structural features and synthesis conditions .
- Crystallography : Compound A’s structure, refined via SHELXL, likely exhibits strong hydrogen bonding (N–H···O) from the hydrazone and isoindole-dione groups, enhancing lattice stability compared to ’s carbamates .
Q & A
Q. What are the standard synthetic routes for preparing hydrazone derivatives incorporating thiazole and isoindole-dione moieties?
Methodological Answer: Hydrazones are synthesized via acid-catalyzed condensation of aldehydes with hydrazines. For thiazole-linked hydrazones:
- React 2,5-dimethoxybenzaldehyde with N-aminothiazole derivatives (e.g., 4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]-1,3-thiazol-2-amine) in ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst .
- Purify via vacuum distillation followed by crystallization (ethanol/water, 1:1), yielding ~65–74% .
Q. Which spectroscopic techniques are critical for characterizing this hydrazone-thiazole hybrid?
Methodological Answer:
Q. What solvents and catalysts are optimal for hydrazone formation in this system?
Methodological Answer:
- Solvents: Ethanol (reflux) or DMSO (for less polar intermediates) .
- Catalysts: Glacial acetic acid (0.5–1% v/v) enhances reaction rates by protonating the aldehyde .
Advanced Research Questions
Q. How can researchers design experiments to address low yields in the final condensation step?
Methodological Answer:
- DoE (Design of Experiments): Vary temperature (60–100°C), catalyst concentration (0.1–1%), and reaction time (2–12 hours) .
- Statistical modeling: Use response surface methodology (RSM) to identify optimal conditions. For example, a study on diphenyldiazomethane synthesis achieved 85% yield after optimization .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
